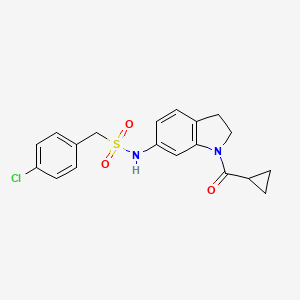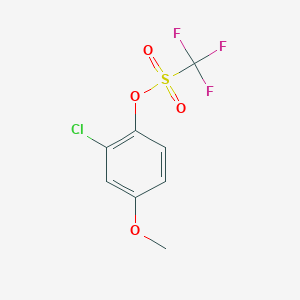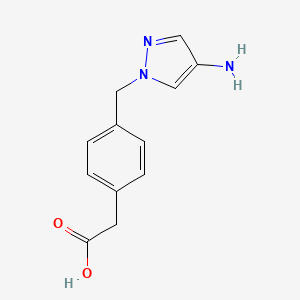
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The resulting pyrazole can then be functionalized with an amino group and subsequently coupled with a benzyl halide to introduce the phenylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and the use of catalytic reagents to improve the efficiency of the coupling reactions.
化学反应分析
Types of Reactions
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazoles.
科学研究应用
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets on proteins, further enhancing its binding affinity.
相似化合物的比较
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and have similar biological activities.
Thiazole derivatives: These compounds have a sulfur atom in the ring and exhibit a wide range of biological activities.
Indole derivatives: These compounds contain a benzene ring fused to a five-membered nitrogen-containing ring and are known for their diverse biological activities.
Uniqueness
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is unique due to the presence of both the pyrazole ring and the phenylacetic acid moiety, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
属性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-[4-[(4-aminopyrazol-1-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C12H13N3O2/c13-11-6-14-15(8-11)7-10-3-1-9(2-4-10)5-12(16)17/h1-4,6,8H,5,7,13H2,(H,16,17) |
InChI 键 |
JTSLOCMYXJCNJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)CN2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
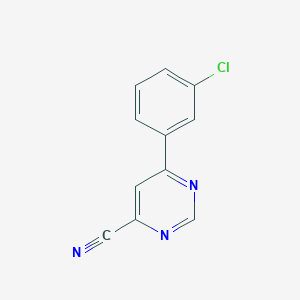
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)

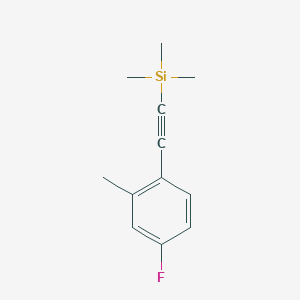
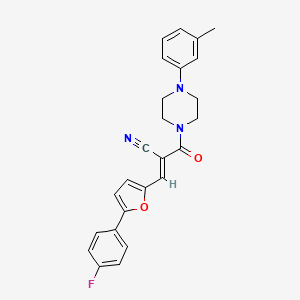
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
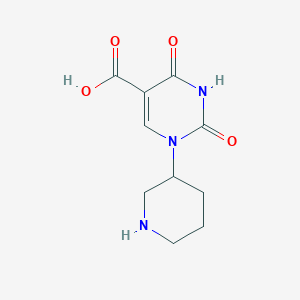
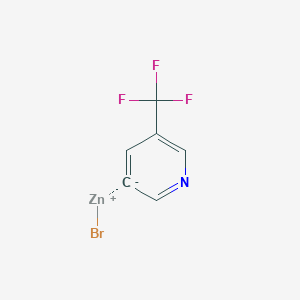
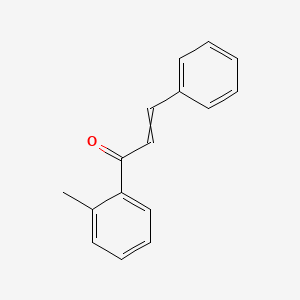
acetate](/img/structure/B14870902.png)
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
